molecular formula C12H15BrClNO2 B2378100 tert-Butyl (4-(bromomethyl)-2-chlorophenyl)carbamate CAS No. 885020-88-2

tert-Butyl (4-(bromomethyl)-2-chlorophenyl)carbamate

Cat. No.: B2378100
CAS No.: 885020-88-2
M. Wt: 320.61
InChI Key: YUXCRPCHKNKPEN-UHFFFAOYSA-N
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Description

tert-Butyl (4-(bromomethyl)-2-chlorophenyl)carbamate is a chemical compound with the molecular formula C12H16BrNO2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a bromomethyl and chlorophenyl group attached to a carbamic acid ester.

Preparation Methods

The synthesis of carbamic acid, [4-(bromomethyl)-2-chlorophenyl]-, 1,1-dimethylethyl ester typically involves the reaction of 4-(bromomethyl)-2-chlorophenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

tert-Butyl (4-(bromomethyl)-2-chlorophenyl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of carbamic acid, [4-(bromomethyl)-2-chlorophenyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The chlorophenyl group may contribute to the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

tert-Butyl (4-(bromomethyl)-2-chlorophenyl)carbamate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of carbamic acid, [4-(bromomethyl)-2-chlorophenyl]-, 1,1-dimethylethyl ester in terms of its structure and properties.

Properties

IUPAC Name

tert-butyl N-[4-(bromomethyl)-2-chlorophenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-10-5-4-8(7-13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXCRPCHKNKPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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